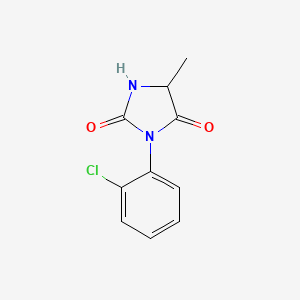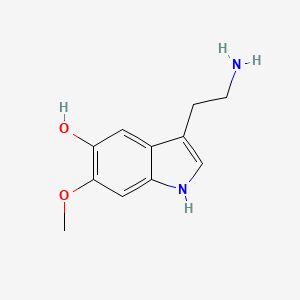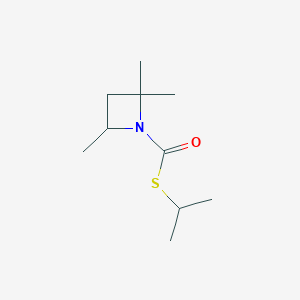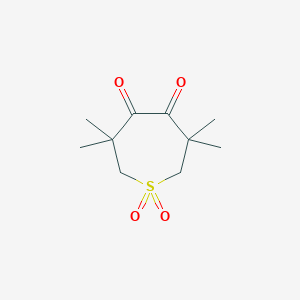
3,3,6,6-Tetramethyl-4,5-thiepanedione 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,6,6-Tetramethyl-4,5-thiepanedione 1,1-dioxide is an organic compound with the molecular formula C10H16O4S. It is a derivative of thiepanedione, characterized by the presence of two methyl groups at positions 3 and 6, and a dioxide group at position 1,1.
Vorbereitungsmethoden
The synthesis of 3,3,6,6-Tetramethyl-4,5-thiepanedione 1,1-dioxide typically involves the oxidation of 3,3,6,6-tetramethyl-4,5-thiepanedione. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the dioxide derivative .
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods are designed to be scalable and efficient, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
3,3,6,6-Tetramethyl-4,5-thiepanedione 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to the corresponding thiepanedione.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxide group is replaced by other functional groups.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,3,6,6-Tetramethyl-4,5-thiepanedione 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,3,6,6-Tetramethyl-4,5-thiepanedione 1,1-dioxide involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The specific pathways involved depend on the enzyme and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,3,6,6-Tetramethyl-4,5-thiepanedione 1,1-dioxide include other thiepanedione derivatives such as:
3,3,6,6-Tetramethyl-4,5-thiepanedione: Lacks the dioxide group, making it less reactive in certain chemical reactions.
3,3,6,6-Tetramethyl-4,5-thiepanedione 1,1-sulfone: Contains a sulfone group instead of a dioxide group, leading to different chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
50462-40-3 |
|---|---|
Molekularformel |
C10H16O4S |
Molekulargewicht |
232.30 g/mol |
IUPAC-Name |
3,3,6,6-tetramethyl-1,1-dioxothiepane-4,5-dione |
InChI |
InChI=1S/C10H16O4S/c1-9(2)5-15(13,14)6-10(3,4)8(12)7(9)11/h5-6H2,1-4H3 |
InChI-Schlüssel |
IPNVHWMQWHXLGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CS(=O)(=O)CC(C(=O)C1=O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


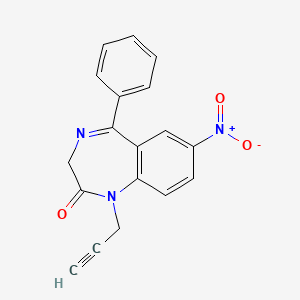
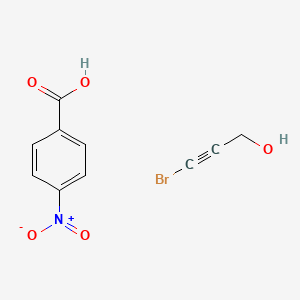
![2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione](/img/structure/B14649142.png)
![1,2-Dioxaspiro[2.5]octane](/img/structure/B14649148.png)

![2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane](/img/structure/B14649164.png)
![(2,4-Dimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14649173.png)


